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Compound of Interest

Compound Name:
1-Methyl-1H-indazole-4-

carbaldehyde

Cat. No.: B1387754 Get Quote

Strategic Importance of the Indazole Scaffold
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its bicyclic

structure, featuring a fused benzene and pyrazole ring, acts as a bioisostere of the natural

indole nucleus and is adept at forming critical hydrogen bond interactions with the hinge region

of the ATP-binding pocket of many protein kinases.[1][2] This characteristic has led to the

successful development of numerous FDA-approved kinase inhibitors, including Axitinib and

Pazopanib, for cancer therapy.[2][3] 1-Methyl-1H-indazole-4-carbaldehyde serves as a

valuable starting material, providing a reactive aldehyde handle at the 4-position for synthetic

elaboration into highly potent and selective final compounds.[4]

Physicochemical and Structural Data
A thorough understanding of a compound's properties is the foundation of its effective

application. The key physicochemical data for 1-Methyl-1H-indazole-4-carbaldehyde are

summarized below.
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Property Value Reference(s)

CAS Number 1053655-56-3 [5]

Molecular Formula C₉H₈N₂O [5]

Molecular Weight 160.17 g/mol [5]

Appearance
Yellow to light yellow

solid/crystalline powder
[4]

Melting Point 76 - 80 °C N/A

Purity ≥ 95% (HPLC) [4]

SMILES
CN1N=CC2=C(C=O)C=CC=C

12
[5]

InChI Key
SONWSIAHVBTXPB-

UHFFFAOYSA-N
[5]

Storage
Store at 0-8°C, protected from

light and moisture.
[4]

Hazards

Harmful if swallowed or

inhaled. Causes skin and

serious eye irritation. May

cause respiratory irritation.

[5]

Synthesis and Mechanistic Considerations
A direct, scalable synthesis for 1-Methyl-1H-indazole-4-carbaldehyde is not commonly

reported in survey literature. However, a robust and regioselective two-step approach can be

rationally designed based on modern synthetic methodologies. This process involves the initial

formation of the parent heterocycle followed by a highly selective N-alkylation.

Step 1: Synthesis of 1H-Indazole-4-carbaldehyde
The precursor, 1H-indazole-4-carbaldehyde (CAS 669050-70-8), is a critical intermediate.[6]

Various methods for forming the indazole ring are known, often starting from ortho-substituted
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benzene derivatives.[7][8] A common approach involves the cyclization of substituted

salicylaldehydes with hydrazine.[8][9]

Step 2: Regioselective N1-Methylation
The alkylation of the indazole core presents a significant synthetic challenge, as reactions often

yield a mixture of N1 and N2 isomers.[10][11] While traditional methods using a base like

K₂CO₃ in a polar aprotic solvent like DMF can lead to poor selectivity, recent advances allow

for highly selective, thermodynamically controlled N1-alkylation.[10] The following protocol is

adapted from a state-of-the-art, scalable methodology.

Two-Step Synthesis Workflow

1H-Indazole-4-carbaldehyde

Reductive Amination
(Aldehyde + NaBH(OAc)₃)

Formaldehyde

N-Formyl Indazole Intermediate

Hydride Reduction
(e.g., LiAlH₄ or BH₃)

1-Methyl-1H-indazole-4-carbaldehyde
(Final Product)
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Caption: A robust workflow for selective N1-methylation of indazole.

Detailed Protocol (Step 2: N1-Methylation via Reductive Amination Pathway):

This procedure leverages a reductive amination followed by reduction, a modern method

ensuring high N1 selectivity.[10]

Reaction Setup: To a solution of 1H-indazole-4-carbaldehyde (1.0 eq) in a suitable solvent

such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add formaldehyde (1.1 eq,

typically as a 37% aqueous solution).

Formation of N-Formyl Intermediate: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5

eq) portion-wise to the stirred solution at room temperature. The choice of this mild reducing

agent is critical; it is selective for the iminium intermediate and tolerant of the aldehyde

functionality on the indazole ring. Monitor the reaction by TLC or LC-MS until the starting

material is consumed (typically 2-4 hours).

Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous

solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the

aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield

the crude N-formyl intermediate.

Reduction to N-Methyl Group: Dissolve the crude intermediate in a dry, aprotic solvent like

tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an

ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq)

portion-wise. Causality: LiAlH₄ is a powerful reducing agent necessary to reduce the stable

amide (formyl) group to the desired methyl amine.

Final Work-up and Purification: After stirring for 1-2 hours (monitor by TLC/LC-MS), quench

the reaction cautiously at 0 °C by the sequential addition of water, 15% aqueous NaOH, and

then more water (Fieser workup). Filter the resulting solids through a pad of Celite®,

washing with THF or ethyl acetate. Concentrate the filtrate and purify the crude product by

column chromatography on silica gel to afford 1-Methyl-1H-indazole-4-carbaldehyde.
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Application in Drug Discovery: Targeting the IRAK4
Kinase
The innate immune system relies on signaling through Toll-like receptors (TLRs) and

Interleukin-1 receptors (IL-1R), which converge on the kinase IRAK4.[12][13] Aberrant

activation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid

arthritis and certain cancers, making IRAK4 a high-value therapeutic target.[13][14] The

indazole scaffold has been identified as a potent core for developing IRAK4 inhibitors.[13][15]

1-Methyl-1H-indazole-4-carbaldehyde is an ideal starting point for synthesizing such

inhibitors. The N1-methyl group can provide beneficial interactions within the kinase active site

or improve pharmacokinetic properties, while the C4-aldehyde serves as a versatile chemical

handle for building out the rest of the molecule to occupy other regions of the ATP-binding

pocket and enhance potency and selectivity.[4]
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Caption: Inhibition of the IRAK4 node in the innate immunity pathway.

Experimental Protocol: In Vitro IRAK4 Kinase Assay
To evaluate compounds derived from 1-Methyl-1H-indazole-4-carbaldehyde, a robust and

quantitative in vitro kinase assay is essential. The LanthaScreen™ TR-FRET (Time-Resolved

Fluorescence Resonance Energy Transfer) assay is a common, high-throughput method for

this purpose.
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Objective: To determine the IC₅₀ value of a test compound against human IRAK4 kinase.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate

by IRAK4. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate

is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the

terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET

signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Materials:

Recombinant human IRAK4 enzyme

LanthaScreen™ Tb-anti-p-CREB (Ser133) Antibody

Fluorescein-CREBtide substrate

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

ATP

Test Compound (solubilized in 100% DMSO)

384-well, low-volume, black microplate

Procedure:

Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Typically,

an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 1

mM). Dispense a small volume (e.g., 250 nL) of each concentration into the wells of the 384-

well plate. Include wells with DMSO only for "no inhibition" (0% inhibition) and wells without

enzyme for "full inhibition" (100% inhibition) controls.

Enzyme/Substrate Preparation: Prepare a 2X solution of IRAK4 enzyme and Fluorescein-

CREBtide substrate in Kinase Buffer. The final concentrations should be optimized, but

typical values are 1-5 nM for IRAK4 and 200-400 nM for the substrate.

Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate solution to each well

containing the test compound or DMSO.
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Initiation of Kinase Reaction: Prepare a 2X solution of ATP in Kinase Buffer. The final ATP

concentration should be at or near the Kₘ for IRAK4 to ensure competitive inhibition can be

accurately measured. Add 5 µL of the 2X ATP solution to all wells. The final reaction volume

is now 10 µL.

Incubation: Gently mix the plate and incubate at room temperature for a set time (e.g., 60

minutes). The incubation time should be within the linear range of the kinase reaction.

Detection: Prepare a 2X solution of Tb-anti-p-CREB antibody in TR-FRET Dilution Buffer

containing EDTA. The EDTA stops the kinase reaction by chelating Mg²⁺. Add 10 µL of this

detection solution to each well.

Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody

binding.

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the

emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

Data Analysis: Calculate the Emission Ratio (520 nm / 495 nm). Normalize the data using

the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the

logarithm of the test compound concentration and fit the data to a four-parameter logistic

equation to determine the IC₅₀ value.

This self-validating protocol, with appropriate controls, provides a reliable method for

quantifying the inhibitory potency of novel compounds, enabling structure-activity relationship

(SAR) studies essential for drug development.

Conclusion
1-Methyl-1H-indazole-4-carbaldehyde is a high-value chemical intermediate with significant

potential in modern drug discovery. Its strategic importance lies in the proven utility of the

indazole scaffold as a kinase hinge-binder. By leveraging rational, regioselective synthesis

protocols, researchers can efficiently utilize this building block to construct novel therapeutics.

Its application in the development of IRAK4 inhibitors for inflammatory diseases represents a

promising and actively pursued area of research, where the principles of medicinal chemistry

and robust biological evaluation converge to address unmet medical needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors
for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond
Amination - PMC [pmc.ncbi.nlm.nih.gov]

4. chemimpex.com [chemimpex.com]

5. 1-Methyl-1H-indazole-4-carbaldehyde | C9H8N2O | CID 37818471 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. nbinno.com [nbinno.com]

7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. jaoc.samipubco.com [jaoc.samipubco.com]

10. Development of a selective and scalable N1-indazole alkylation - PMC
[pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

13. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

15. WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the
treatment of disease - Google Patents [patents.google.com]

To cite this document: BenchChem. [1-Methyl-1H-indazole-4-carbaldehyde CAS number].
BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1387754?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_The_Strategic_Use_of_4_Iodo_3_methyl_1H_indazole_in_the_Synthesis_of_Potent_Kinase_Inhibitors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948442/
https://www.chemimpex.com/products/24042
https://pubchem.ncbi.nlm.nih.gov/compound/37818471
https://pubchem.ncbi.nlm.nih.gov/compound/37818471
https://www.nbinno.com/article/pharmaceutical-intermediates/the-crucial-role-of-1h-indazole-4-carbaldehyde-in-modern-chemical-synthesis-kj
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://www.researchgate.net/publication/239702535_An_efficient_synthesis_of_1-_H_indazoles
https://jaoc.samipubco.com/article_144392_7e6e9fd9b71d552be5cf6e9f37349564.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877319/
https://www.researchgate.net/publication/38042272_ChemInform_Abstract_Selective_Synthesis_of_1-Functionalized-alkyl-1H-indazoles
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182414/
https://www.mdpi.com/1420-3049/27/19/6307
https://patents.google.com/patent/WO2022140415A1/en
https://patents.google.com/patent/WO2022140415A1/en
https://www.benchchem.com/product/b1387754#1-methyl-1h-indazole-4-carbaldehyde-cas-number
https://www.benchchem.com/product/b1387754#1-methyl-1h-indazole-4-carbaldehyde-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1387754#1-methyl-1h-indazole-4-carbaldehyde-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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